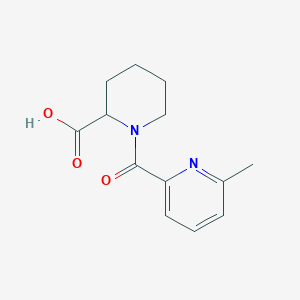
2-(azidomethyl)-2,3-dihydro-1,4-benzodioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, polymer, etc.). It may also include information about its discovery or synthesis .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential .Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(azidomethyl)-2,3-dihydro-1,4-benzodioxine involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1,4-benzodioxine", "sodium azide", "chloroacetic acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydro-1,4-benzodioxine in diethyl ether and add sodium hydroxide to the solution.", "Step 2: Add chloroacetic acid to the solution and stir for several hours at room temperature.", "Step 3: Extract the product with diethyl ether and wash with water.", "Step 4: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 2-(carboxymethyl)-2,3-dihydro-1,4-benzodioxine.", "Step 5: Dissolve 2-(carboxymethyl)-2,3-dihydro-1,4-benzodioxine in water and add sodium azide to the solution.", "Step 6: Stir the solution at room temperature for several hours.", "Step 7: Extract the product with diethyl ether and wash with water.", "Step 8: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 2-(azidomethyl)-2,3-dihydro-1,4-benzodioxine." ] } | |
Numéro CAS |
128318-80-9 |
Nom du produit |
2-(azidomethyl)-2,3-dihydro-1,4-benzodioxine |
Formule moléculaire |
C9H9N3O2 |
Poids moléculaire |
191.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



